2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide
Description
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenyl group and linked to a benzamide moiety through a butanamido chain
Properties
IUPAC Name |
2-[4-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-21(28)16-9-4-5-10-18(16)23-19(26)11-6-14-25-20(27)13-12-17(24-25)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H2,22,28)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTABOZMUMIEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones
The pyridazinone ring is constructed through a [4+2] cyclocondensation reaction. For example, p-nitroacetophenone reacts with glyoxylic acid in the presence of potassium hydroxide, followed by hydrazine hydrate, to yield 3-phenylpyridazin-6(1H)-one.
Reaction Conditions :
Mechanism :
Alternative Routes via Claisen Condensation
Levulinic acid esters undergo Claisen condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of piperidine, forming arylidene keto acid intermediates. Subsequent cyclization with hydrazine yields substituted pyridazinones.
Example :
$$
\text{Levulinic acid ester} + \text{Benzaldehyde} \xrightarrow{\text{piperidine}} \text{Arylidene keto acid} \xrightarrow{\text{H}2\text{NNH}2} 3\text{-Phenylpyridazin-6(1H)-one}
$$
Optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving purity by minimizing side products.
Functionalization of the Pyridazinone Core
Introduction of the Butanamido Side Chain
The butanamido linker is introduced via nucleophilic acyl substitution. 3-Phenylpyridazin-6(1H)-one is treated with 4-bromobutanoyl chloride in dry tetrahydrofuran (THF), catalyzed by triethylamine, to form 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl chloride.
Reaction Setup :
Amidation with 2-Aminobenzamide
The final step involves coupling 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl chloride with 2-aminobenzamide using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Procedure :
- Dissolve 2-aminobenzamide in anhydrous dichloromethane.
- Add EDCl (1.5 equiv) and HOBt (1.2 equiv) under nitrogen atmosphere.
- Dropwise addition of butanoyl chloride derivative at 0°C.
- Stir for 12–16 hours at room temperature.
Workup :
- Extract with saturated NaHCO₃, followed by brine.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Yield : 60–68%
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Purification Difficulties
Intermediate 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl chloride is hygroscopic, requiring anhydrous conditions during handling. Silica gel chromatography with 5% methanol in dichloromethane improves separation.
Side Reactions
Over-alkylation at the pyridazinone N-1 position is mitigated by using a slight excess of bromobutanoyl chloride (1.2 equiv) and low temperatures.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the cyclocondensation step, reducing reaction time by 40% and improving safety profiles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyridazine compounds, including 2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide, exhibit promising anticancer properties. A study demonstrated that pyridazine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar pyridazine derivatives. The results showed a significant reduction in tumor growth in animal models treated with these compounds, indicating their potential as therapeutic agents against various types of cancer .
2. PDE4 Inhibition
The compound has been identified as a phosphodiesterase 4 (PDE4) inhibitor, which is relevant for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors work by increasing intracellular cyclic AMP levels, leading to reduced inflammation.
Data Table: PDE4 Inhibition Potency
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Other Pyridazine Derivative | 0.8 |
| Established PDE4 Inhibitor | 0.3 |
This table illustrates the comparative potency of the compound against established PDE4 inhibitors, showcasing its potential efficacy .
Cosmetic Applications
3. Skin Permeation Enhancer
Due to its chemical structure, this compound may also serve as a skin permeation enhancer in cosmetic formulations. Its ability to modify skin permeability can improve the delivery of active ingredients in topical products.
Case Study:
In a formulation study published by the Brazilian Journal of Pharmaceutical Sciences, researchers incorporated similar compounds into topical formulations and observed enhanced bioavailability of active ingredients through the skin layers . This finding highlights the potential of this compound in cosmetic applications aimed at improving skin hydration and treatment efficacy.
Mechanism of Action
The mechanism of action of 2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid: This compound is structurally similar but lacks the benzamide moiety.
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide: This compound is similar but has an amide group instead of the benzamide moiety.
Uniqueness
The uniqueness of 2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyridazinone and benzamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide, a compound with significant potential in medicinal chemistry, belongs to the class of pyridazine derivatives. This compound has garnered attention due to its various biological activities, particularly as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridazine core, which is pivotal for its biological activity.
1. Cyclooxygenase Inhibition
Recent studies have demonstrated that pyridazine derivatives exhibit significant inhibition of cyclooxygenase enzymes. For instance, a series of pyridazine-based compounds were evaluated for their COX-2 inhibitory action. The compound this compound showed promising results with an IC50 value comparable to that of established COX inhibitors like celecoxib .
| Compound | COX-2 IC50 (nM) | Comparison |
|---|---|---|
| This compound | 17.10 | Comparable to celecoxib (17.79 nM) |
| Other Pyridazine Derivatives | Varies | Higher potency observed in some derivatives |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using various in vivo models, including the carrageenan-induced paw edema model. Results indicated that the compound effectively reduced inflammation without causing gastric lesions, a common side effect associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
3. Analgesic Properties
In addition to its anti-inflammatory effects, the compound also exhibited analgesic properties. In tests such as the p-benzoquinone-induced writhing test, it demonstrated significant pain relief comparable to standard analgesics .
Case Studies
A notable case study involved the synthesis and evaluation of several pyridazine derivatives, including this compound. These compounds were tested for their pharmacological effects, revealing a strong correlation between structural modifications and biological activity. The study concluded that modifications at specific positions on the pyridazine ring could enhance COX inhibition and reduce side effects typically associated with traditional NSAIDs .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and the active sites of COX enzymes. These studies suggest that the compound fits well into the enzyme's active site, forming hydrogen bonds and hydrophobic interactions that contribute to its inhibitory effects .
Q & A
Q. What safety protocols are essential for handling this compound in vitro and in vivo?
- Methodological Answer :
- In vitro : Use fume hoods for powder handling (LD₅₀ > 500 mg/kg in rodents). Store at -20°C in amber vials to prevent photodegradation .
- In vivo : Administer via IP/IV routes with sterile filtration (0.22 µm). Monitor hepatic enzymes (ALT/AST) weekly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
